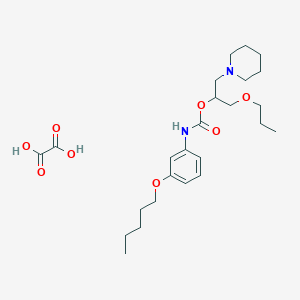
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a carbamic acid moiety, a pentyloxyphenyl group, a piperidinylmethyl group, and a propoxyethyl ester The ethanedioate (1:1) indicates that it forms a salt with oxalic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) typically involves multiple steps:
Formation of the pentyloxyphenyl carbamate: This step involves the reaction of 3-(pentyloxy)phenol with phosgene or a suitable carbamoyl chloride in the presence of a base such as triethylamine.
Introduction of the piperidinylmethyl group: The intermediate carbamate is then reacted with 1-(chloromethyl)piperidine under basic conditions to introduce the piperidinylmethyl group.
Formation of the propoxyethyl ester: The resulting compound is then esterified with 2-bromoethyl propionate in the presence of a base such as potassium carbonate.
Formation of the ethanedioate salt: Finally, the ester is reacted with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbamate moiety, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates and esters.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions.
作用機序
The mechanism of action of carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The carbamate moiety can inhibit the activity of certain enzymes by forming a covalent bond with the active site.
類似化合物との比較
Similar Compounds
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(ethoxymethyl)-2-(1-piperidinyl)ethyl ester, ethanedioate: This compound is similar in structure but has an ethoxymethyl group instead of a propoxyethyl group.
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-ethoxyethyl ester, ethanedioate: This compound has an ethoxyethyl group instead of a propoxyethyl group.
Uniqueness
The unique combination of the pentyloxyphenyl, piperidinylmethyl, and propoxyethyl groups in carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) imparts specific chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
143503-40-6 |
|---|---|
分子式 |
C25H40N2O8 |
分子量 |
496.6 g/mol |
IUPAC名 |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-9-16-28-21-12-10-11-20(17-21)24-23(26)29-22(19-27-15-4-2)18-25-13-7-6-8-14-25;3-1(4)2(5)6/h10-12,17,22H,3-9,13-16,18-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
InChIキー |
AUBACVXZUPWWHA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
正規SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
同義語 |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-pentoxypheny l)carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















